3-(Phenylamino)benzaldehyde
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Overview
Description
3-(Phenylamino)benzaldehyde is an organic compound characterized by the presence of an aniline group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of aniline with benzaldehyde under acidic conditions to form the Schiff base, which is then hydrolyzed to yield this compound. Another method involves the direct nitration of benzaldehyde followed by reduction and subsequent substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly influence the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Phenylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aniline moieties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Contains a nitro group instead of an aniline group.
Benzaldehyde: Lacks the aniline group, making it less reactive in certain substitution reactions.
Aniline: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness: 3-(Phenylamino)benzaldehyde is unique due to the presence of both an aniline and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-anilinobenzaldehyde |
InChI |
InChI=1S/C13H11NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-10,14H |
InChI Key |
GUJWJEWMDDPVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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